Tectoruside
Overview
Description
Tectoruside is a phenolic glycoside derived from plants such as Iris and Leopard lily (Belamcanda chinensis). It is known for its antimutagenic and antioxidant properties, making it a compound of interest in various fields of scientific research, particularly in cancer research .
Mechanism of Action
Target of Action
Tectoruside is a phenol acid glycoside of the rhizome of Iris dichotoma Pall It’s known that iris dichotoma pall, a traditional chinese herbal medicine, has been used in several disorders such as inflammation, throat disorders, asthma, and coughs .
Mode of Action
Given its use in traditional medicine for treating inflammation and respiratory disorders, it can be inferred that this compound likely interacts with targets involved in these physiological processes .
Biochemical Pathways
Considering its traditional use in treating inflammation and respiratory disorders, it may be involved in modulating inflammatory pathways .
Result of Action
Given its traditional use in treating inflammation and respiratory disorders, it can be inferred that this compound likely exerts anti-inflammatory and bronchodilatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tectoruside can be synthesized through the glycosylation of tectorigenin, a process that involves the attachment of a sugar moiety to the aglycone (tectorigenin). The reaction typically requires the presence of a glycosyl donor and an acid catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as the rhizomes of Leopard lily. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives, although this is less common.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives.
Substitution: Substituted glycosides with different functional groups .
Scientific Research Applications
Tectoruside has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of glycosides and their chemical properties.
Biology: Investigated for its role in cellular processes and its effects on cellular health.
Medicine: Explored for its potential in cancer treatment due to its antimutagenic and antioxidant properties. .
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents.
Comparison with Similar Compounds
Tectorigenin: The aglycone form of Tectoruside, also derived from Leopard lily, with similar antioxidant properties.
Isoflavones: A class of compounds with similar structures and biological activities, including genistein and daidzein.
Uniqueness: this compound is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form, tectorigenin. This structural difference allows this compound to be more effective in certain biological contexts, particularly in targeting oxidative stress and inflammation .
Properties
IUPAC Name |
1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O13/c1-8(23)9-3-4-10(11(5-9)30-2)32-21-19(29)17(27)15(25)13(34-21)7-31-20-18(28)16(26)14(24)12(6-22)33-20/h3-5,12-22,24-29H,6-7H2,1-2H3/t12-,13-,14-,15-,16+,17+,18-,19-,20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJKYPXSGCCOCT-LWZURRPWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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